2-Nitroisophthalamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitrobenzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c9-7(12)4-2-1-3-5(8(10)13)6(4)11(14)15/h1-3H,(H2,9,12)(H2,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVRCXLEYPXYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)N)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556596 | |
| Record name | 2-Nitrobenzene-1,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32114-73-1 | |
| Record name | 2-Nitrobenzene-1,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Nitroisophthalamide and Its Derivatives
Direct Synthesis Approaches to 2-Nitroisophthalamide
The most direct route to N-substituted 2-nitroisophthalamides involves the reaction of a 2-nitroisophthalic acid derivative with a suitable amine. A common precursor for this transformation is 2-nitroisophthaloyl chloride, which is itself prepared from 2-nitroisophthalic acid by treatment with thionyl chloride. cdnsciencepub.com The activated acyl chloride readily reacts with primary amines to form the corresponding diamide (B1670390).
For instance, N,N'-dimethyl-2-nitroisophthalamide has been synthesized by treating 2-nitroisophthaloyl chloride with a 40% aqueous solution of methylamine. cdnsciencepub.com The reaction is vigorous and proceeds quickly to yield the desired product after purification.
Table 1: Direct Synthesis of this compound Derivatives
| Precursor | Reagent | Product | Yield | Reference |
|---|
Precursor-Based Synthetic Pathways
These synthetic strategies involve the construction of the this compound framework from precursors that already contain either the isophthalamide (B1672271) core or the nitroaromatic moiety.
A potential, though less commonly documented, pathway to this compound involves the direct nitration of an existing isophthalamide. This approach falls under the category of electrophilic aromatic substitution, where the aromatic ring of the isophthalamide is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The amide groups are deactivating and meta-directing; however, the synthesis of the 2-nitro isomer (ortho to one amide and para to the other) via this method is challenging due to regioselectivity issues and the harsh reaction conditions which can lead to hydrolysis of the amide bonds. More frequently, isophthalamide macrocycles containing a nitro group are synthesized for use in host-guest chemistry, particularly for anion recognition in rotaxane structures. nih.govnih.govox.ac.uk
A more prevalent and controlled method involves starting with a commercially available or readily synthesized nitroaromatic compound that contains the isophthalic acid backbone. Typically, a dialkyl 5-nitroisophthalate or 2-nitroisophthalate is used as the key precursor. This diester undergoes amidation with a primary amine, often in the presence of a basic catalyst, to yield the desired N,N'-disubstituted nitroisophthalamide. google.com
This strategy is widely employed in the synthesis of intermediates for radiographic contrast agents. For example, N,N'-Bis-(2,3-dihydroxypropyl)-5-nitroisophthalamide is prepared by reacting dimethyl 5-nitroisophthalate with 3-amino-1,2-propanediol. google.comgoogle.com The reaction is typically conducted in an alcoholic solvent like methanol (B129727) or 2-methoxyethanol, sometimes with a basic catalyst such as sodium methoxide (B1231860) to facilitate the reaction. google.comgoogle.com
Table 2: Synthesis from Nitroaromatic Precursors
| Nitroaromatic Precursor | Amine Reagent | Product | Solvent/Catalyst | Reference |
|---|---|---|---|---|
| Dimethyl 5-nitroisophthalate | 3-Amino-1,2-propanediol | N,N'-Bis-(2,3-dihydroxypropyl)-5-nitroisophthalamide | Methanol | google.com |
This approach offers excellent control over the final structure, as the nitro group is already in place, and the amide functionalities can be introduced by selecting the appropriate amine.
Isophthalamide Derivatives as Synthetic Intermediates
Advanced Catalytic Synthesis Routes
Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and environmental footprint. For nitroisophthalamides, catalytic routes are particularly important for the selective reduction of the nitro group.
The reduction of the nitro group in nitroisophthalamides to a primary amine is a key transformation, as the resulting aminodiamides are precursors to a variety of important compounds, including pharmaceuticals and iodinated contrast agents. google.comgoogle.com The challenge lies in selectively reducing the nitro group without affecting the amide linkages or other functional groups that may be present.
Catalytic hydrogenation is the most common method to achieve this chemoselectivity. The reaction involves treating the nitroisophthalamide derivative with hydrogen gas in the presence of a metal catalyst. google.com Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. google.com For instance, 5-Amino-N,N'-bis-(2,3-dihydroxypropyl)-isophthalamide is synthesized by the hydrogenation of its nitro precursor using a 5% or 10% Pd/C catalyst. google.comgoogle.com Alternatively, Raney nickel has been employed as the catalyst for the same transformation, operating under hydrogen pressure. google.com The use of inexpensive, non-noble metal nanocatalysts based on nickel or cobalt with hydrazine (B178648) hydrate (B1144303) as a reducing agent also represents a viable room-temperature method for the chemoselective reduction of nitroarenes. nih.gov
Table 3: Catalytic Systems for Chemoselective Nitro Reduction
| Substrate | Catalyst | Reducing Agent | Product | Reference |
|---|---|---|---|---|
| N,N'-Bis-(2,3-dihydroxypropyl)-5-nitroisophthalamide | 5% Pd/C | H₂ | 5-Amino-N,N'-bis-(2,3-dihydroxypropyl)isophthalamide | google.com |
| N,N'-Bis-(2,3-dihydroxypropyl)-5-nitroisophthalamide | 10% Pd/C | H₂ | 5-Amino-N,N'-bis-(2,3-dihydroxypropyl)isophthalamide | google.com |
| N,N'-Bis-(2,3-dihydroxypropyl)-5-nitroisophthalamide | Raney Ni | H₂ | 5-Amino-N,N'-bis-(2,3-dihydroxypropyl)isophthalamide | google.com |
Photocatalysis offers an environmentally friendly alternative for the reduction of nitroaromatic compounds, utilizing visible light as an energy source. rsc.orgthieme-connect.com Recent research has demonstrated the highly chemoselective photoreduction of various nitroaromatic compounds to their corresponding amines using a TiO₂-based photocatalyst. rsc.orgresearchgate.net
A particularly relevant advancement is the development of a self-assembled triad (B1167595) system involving TiO₂, triethanolamine (B1662121) (TEOA), and the nitro compound (NC). This TiO₂-TEOA-NC complex enhances photocatalytic activity under visible light, enabling the rapid and efficient reduction of the nitro group. rsc.org This system shows excellent chemoselectivity, leaving other reducible groups intact. Furthermore, the methodology has been extended to a one-pot reductive conversion of nitroarenes directly to amides with high efficiency by including reagents like triethyl orthoformate or anhydrides. rsc.org While not yet specifically reported for this compound, this strategy represents a promising and advanced route for the synthesis and modification of nitroaromatic amides under mild conditions.
Chemoselective Reduction of Nitro Groups in Isophthalamide Frameworks
Protecting Group Methodologies in this compound Synthesis
The synthesis of this compound and its derivatives may necessitate the use of protecting groups, particularly when complex or functionalized amines are used, or when sequential and selective reactions are required. A protecting group is a chemical moiety that is temporarily introduced into a molecule to block a reactive functional group from participating in a chemical reaction, and which can be subsequently removed without affecting the rest of the molecule. organic-chemistry.org
In the context of synthesizing derivatives of this compound, protecting groups could be relevant for the amine reactants. For instance, if the amine contains other reactive functional groups (e.g., hydroxyl, carboxyl), these would need to be protected to prevent side reactions with the acyl chloride or ester of 2-nitroisophthalic acid.
Common Protecting Groups for Amines:
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |
While direct literature on protecting group strategies for this compound is scarce, the synthesis of complex derivatives would likely employ such standard protecting group methodologies to achieve the desired structures.
Stereoselective Synthesis and Chiral Induction in this compound Derivatives
Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over others. This is particularly important when synthesizing chiral molecules, which are common in pharmaceuticals and other biologically active compounds. Chiral induction is the process by which a chiral center in a reactant or catalyst influences the creation of a new chiral center in the product, leading to an excess of one enantiomer or diastereomer.
The synthesis of chiral derivatives of this compound would require stereoselective methods. For example, if a chiral amine is used to prepare a derivative, the resulting this compound derivative would be chiral. If the starting chiral amine is enantiomerically pure, the product will also be enantiomerically pure, assuming the reaction does not affect the existing chiral center.
Strategies for Stereoselective Synthesis:
Chiral Pool Synthesis: This approach utilizes readily available enantiomerically pure starting materials from nature, such as amino acids or sugars.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed.
Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.
For instance, the synthesis of a chiral this compound derivative could be achieved by reacting 2-nitroisophthaloyl chloride with a chiral amine. The inherent chirality of the amine would be transferred to the final product.
A patent describing the synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide utilizes 3-amino-1,2-propanediol. google.comgoogle.com While this specific reactant is achiral, if a chiral version of this aminodiol were used, it would lead to a chiral di-substituted 5-nitroisophthalamide (B1605356). The stereochemistry of the final product would be directly dependent on the stereochemistry of the starting chiral amine.
Detailed research on the stereoselective synthesis and chiral induction specifically for this compound derivatives is not prominent in the available literature. However, the fundamental principles of asymmetric synthesis would be applicable for the preparation of chiral derivatives of this compound.
Mechanistic Investigations of 2 Nitroisophthalamide Reactions
Reaction Mechanism Elucidation for Nitroaromatic Transformations
The transformation of nitroaromatic compounds, such as 2-nitroisophthalamide, is a cornerstone of industrial chemistry, providing access to a wide array of valuable amines, dyes, and pharmaceuticals. Understanding the intricate mechanisms governing these reactions is paramount for optimizing reaction conditions, enhancing selectivity, and designing novel catalytic systems.
Catalytic Hydrogenation Pathways and Associated Mechanisms
The most accepted general mechanism for the catalytic hydrogenation of nitroaromatic compounds on a heterogeneous catalyst surface is the Horiuti-Polanyi mechanism. wikipedia.org This mechanism involves the following key steps:
Two primary pathways are often considered for the reduction of the nitro group: the "direct" pathway and the "condensation" pathway.
Direct Pathway: In this pathway, the nitro group is directly reduced to the amine through the sequential addition of hydrogen atoms, forming nitroso and hydroxylamine intermediates. This can be represented as: R-NO₂ → R-NO → R-NHOH → R-NH₂ uctm.edu
Condensation Pathway: This pathway involves the reaction of intermediates, particularly the nitroso and hydroxylamine species, to form dimeric azo and azoxy compounds. These can then be further hydrogenated to the final amine product. For example: R-NO + R-NHOH → R-N=N(O)-R (azoxy) → R-N=N-R (azo) → 2 R-NH₂
The prevailing pathway is influenced by several factors, including the specific catalyst used, the reaction conditions (temperature, pressure, solvent), and the structure of the nitroaromatic substrate. uctm.edu For instance, the addition of certain promoters to palladium catalysts can enhance selectivity towards the desired amine product by suppressing the formation of undesirable dimeric species. researchgate.net
The choice of catalyst is critical. Platinum group metals are highly effective, but their cost can be a drawback. researchgate.net Consequently, research has focused on developing more cost-effective catalysts based on metals like nickel and copper, as well as single-atom catalysts, which have shown high efficiency and selectivity. acs.orgsioc-journal.cn The support material for the catalyst also plays a significant role, influencing the dispersion and stability of the metal nanoparticles. researchgate.net
Microwave-assisted transfer hydrogenation has also emerged as a rapid and efficient method for the reduction of dinitro aromatic compounds. thieme-connect.de This technique often allows for controlled reduction, potentially leading to the selective mono-reduction of a dinitro compound to a nitroaniline. thieme-connect.de
Table 1: Key Intermediates in the Catalytic Hydrogenation of Nitroaromatic Compounds
| Intermediate | Chemical Formula | Role in Reaction |
|---|---|---|
| Nitroso Compound | R-NO | Initial reduction product of the nitro group. researchgate.net |
| Hydroxylamine | R-NHOH | Intermediate formed from the reduction of the nitroso group. mdpi.comresearchgate.net |
| Azoxy Compound | R-N=N(O)-R | Formed via condensation of nitroso and hydroxylamine intermediates. google.com |
| Azo Compound | R-N=N-R | Formed from the reduction of the azoxy compound. google.com |
Nucleophilic Aromatic Substitution Processes Involving Nitro-Isophthalamides
Nitro-isophthalamides, containing two amide groups and a nitro group on an aromatic ring, are susceptible to nucleophilic aromatic substitution (SNAAr) reactions. The strong electron-withdrawing nature of the nitro group and, to a lesser extent, the amide groups, activates the aromatic ring towards attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This is a significant departure from the typical electrophilic substitution reactions of benzene (B151609) and its less activated derivatives.
The general mechanism for SNAAr is a two-step addition-elimination process:
In the context of a dinitro-substituted compound, the position of the nitro groups relative to a potential leaving group is crucial. For an SNAAr reaction to be favored, the nitro group should be positioned ortho or para to the leaving group to effectively stabilize the Meisenheimer complex through resonance. wikipedia.orgmasterorganicchemistry.com
For a compound like this compound, while the nitro group itself is a poor leaving group, it strongly activates the ring. If a suitable leaving group, such as a halogen, were present on the ring, nucleophilic substitution would be highly facilitated. For example, in 2,4-dinitrochlorobenzene, the chlorine atom is readily displaced by nucleophiles due to the activating effect of the two nitro groups. cdnsciencepub.com
Reactions of dinitroaromatic compounds with amines are a common example of SNAAr. rsc.org The rate of these reactions can be influenced by the nature of the amine (primary vs. secondary), the solvent, and the specific substitution pattern of the aromatic ring. cdnsciencepub.comrsc.org In some cases, the amide groups themselves, or derivatives thereof, could potentially act as leaving groups under certain conditions, although this is less common than the displacement of a halide.
The study of regioselectivity in the nucleophilic aromatic substitution of dinitro compounds is a key area of research. For instance, in the reaction of 5,7-dinitroquinazoline-4-one with methylamine, the substitution of one of the nitro groups is observed, and the mechanism has been investigated through computational methods. rsc.org
Table 2: Factors Influencing Nucleophilic Aromatic Substitution (SNAAr) Reactions
| Factor | Influence on Reaction Rate and Outcome |
|---|---|
| Electron-Withdrawing Groups | Strongly activate the aromatic ring towards nucleophilic attack, especially when positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com |
| Leaving Group | A good leaving group (e.g., halide) is necessary for the reaction to proceed efficiently. wikipedia.org |
| Nucleophile | The strength and nature of the nucleophile affect the reaction rate. rsc.org |
| Solvent | The solvent can influence the solubility of reactants and stabilize the transition state. cdnsciencepub.com |
Photocatalytic Reaction Mechanisms and Charge Transfer Properties
Photocatalysis offers a green and sustainable alternative for the transformation of nitroaromatic compounds. mdpi.com This process typically utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon irradiation with light of sufficient energy, generates electron-hole pairs. mdpi.comresearchgate.net
The general mechanism for the photocatalytic reduction of a nitroaromatic compound (Ar-NO₂) can be described as follows:
The efficiency of the photocatalytic process is heavily dependent on the charge transfer properties of the system. The transfer of an electron from the excited photocatalyst to the nitroaromatic molecule is a critical step. rsc.org Nitroaromatic compounds are effective electron acceptors due to the electron-withdrawing nature of the nitro group. nih.gov
Upon electronic excitation, nitroaromatic compounds can exhibit significant intramolecular charge transfer (ICT), where electron density shifts from the aromatic ring (donor) to the nitro group (acceptor). aip.org This inherent charge transfer character facilitates the acceptance of an electron from the photocatalyst. The extent of this charge transfer can be influenced by the molecular geometry; for instance, twisted nitrobenzene (B124822) systems can show a nearly full unit of charge transfer upon excitation. aip.org
The electrochemical properties of the nitroaromatic compound, such as its reduction potential, are also important. acs.org These properties dictate the thermodynamic feasibility of electron transfer from the photocatalyst's conduction band to the molecule.
Recent research has explored various photocatalytic systems, including TiO₂ embedded in aerogels, to enhance the efficiency of nitroaromatic reduction. mdpi.com These systems can provide a high surface area and facilitate the adsorption of both the nitroaromatic compound and the sacrificial electron donor, promoting efficient photocatalysis. mdpi.com
Table 3: Key Steps in the Photocatalytic Reduction of Nitroaromatic Compounds
| Step | Description |
|---|---|
| Photon Absorption | The semiconductor photocatalyst absorbs light, generating an electron-hole pair. |
| Hole Scavenging | A sacrificial agent (e.g., alcohol) reacts with the hole, preventing electron-hole recombination. mdpi.com |
| Electron Transfer | The photogenerated electron is transferred to the adsorbed nitroaromatic compound. rsc.org |
| Stepwise Reduction | The nitroaromatic radical anion undergoes a series of reduction and protonation steps to form the amine. |
Kinetic and Thermodynamic Studies of this compound Reactivity
Kinetic and thermodynamic studies are essential for a quantitative understanding of the reactivity of this compound and related compounds. These studies provide valuable data on reaction rates, activation energies, and the feasibility of transformations.
Kinetic Studies: The kinetics of the catalytic hydrogenation of nitroaromatic compounds are often complex, influenced by mass transfer limitations (gas-liquid and liquid-solid) and the intrinsic reaction kinetics on the catalyst surface. researchgate.net Kinetic models, such as the Langmuir-Hinshelwood model, are frequently used to describe the rates of heterogeneous catalytic reactions. researchgate.net These models account for the adsorption of reactants on the catalyst surface.
Studies on the hydrogenation of various nitroaromatic compounds have shown that the reaction rate can be affected by the presence of substituents on the aromatic ring. uctm.edu For instance, the hydrogenation rate generally decreases in the order: nitrobenzene > nitroanilines > nitrophenols, which can be attributed to the different adsorption strengths of the reactants and products on the catalyst surface. uctm.edu The reaction product (the amine) can sometimes inhibit the reaction by adsorbing more strongly to the catalyst than the starting nitro compound. uctm.edu
Kinetic investigations into the hydrogenation of dinitroaromatic compounds have been performed in continuous micro-packed bed reactors, allowing for the determination of kinetic parameters and process optimization. researchgate.netresearchgate.net These studies are crucial for achieving high selectivity, especially when trying to selectively reduce one nitro group in the presence of another.
Thermodynamic Studies: Thermodynamic data, such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), are fundamental to understanding the stability and reactivity of this compound. While specific experimental thermodynamic data for this compound is not readily available in comprehensive databases like the NBS Tables of Chemical Thermodynamic Properties, values can be estimated using computational methods or group contribution methods. nist.govnist.gov
The hydrogenation of a nitro group to an amine group is a highly exothermic process, as indicated by the negative enthalpy of hydrogenation for related compounds. libretexts.org This thermodynamic driving force makes the reaction favorable.
In the context of nucleophilic aromatic substitution, thermodynamic considerations can help predict the equilibrium position of the reaction. The stability of the Meisenheimer complex, which can be assessed computationally, is a key factor in determining the feasibility of the SNAAr pathway.
Furthermore, thermodynamic data for complexation reactions, such as the interaction of nitroisophthalamide receptors with anions, have been investigated using techniques like titration calorimetry and computational methods (DFT). researchgate.net These studies provide insights into the binding affinities and the thermodynamic parameters (enthalpy and entropy changes) associated with these interactions.
Table 4: Parameters Investigated in Kinetic and Thermodynamic Studies
| Parameter | Significance |
|---|---|
| Rate Constant (k) | Quantifies the speed of a reaction under specific conditions. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur; a lower Ea implies a faster reaction. uctm.edu |
| Enthalpy of Reaction (ΔH) | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). libretexts.org |
| Gibbs Free Energy of Reaction (ΔG) | Determines the spontaneity of a reaction at constant temperature and pressure. |
| Entropy of Reaction (ΔS) | Measures the change in disorder or randomness during a reaction. |
Advanced Analytical Characterization of 2 Nitroisophthalamide
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of 2-Nitroisophthalamide, providing detailed insights into its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic compounds like this compound. kfs.edu.eg By measuring the magnetic field strengths of protons (¹H NMR), it's possible to deduce the number and types of protons present in the molecule based on their chemical environments. savemyexams.com
¹H NMR spectra provide key information through:
Chemical Shift (δ): The position of a signal, measured in parts per million (ppm), indicates the electronic environment of the protons. kfs.edu.eg Protons attached to carbons with electron-withdrawing groups, such as the nitro group in this compound, are deshielded and appear at lower fields (higher ppm values). kfs.edu.eglibretexts.org
Signal Integration: The area under each signal is proportional to the number of protons of that specific type. kfs.edu.eg
Signal Splitting (Multiplicity): The splitting pattern of a signal, governed by the n+1 rule, reveals the number of protons on adjacent atoms. kfs.edu.eg
Dynamic NMR (DNMR) can be employed to study dynamic molecular processes, such as conformational changes or chemical exchange, that occur on the NMR timescale. umn.edunumberanalytics.com For instance, variable-temperature (VT) NMR experiments can help in understanding the rotational dynamics within the molecule. numberanalytics.comscispace.com In some cases, processes with intermediate exchange rates can lead to broadened signals, which may be sharpened by adjusting the temperature. umn.edu
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound Protons
| Proton Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic Protons | 7.5 - 9.0 | Deshielded due to the aromatic ring current and the electron-withdrawing effects of the nitro and two amide groups. |
| Amide Protons (NH₂) | 7.0 - 8.5 | Broad signals due to quadrupole broadening and potential hydrogen bonding. Chemical shift can be solvent and concentration dependent. |
Infrared and UV-Visible Spectroscopy
Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present in this compound. uobabylon.edu.iq Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes (stretching and bending). libretexts.org The resulting IR spectrum is a unique fingerprint of the molecule. uobabylon.edu.iq
Key characteristic absorption bands for this compound include:
N-H stretching of the amide groups.
C=O stretching of the amide carbonyls.
N-O stretching of the nitro group.
C-N stretching .
Aromatic C-H and C=C stretching .
UV-Visible Spectroscopy provides information about the electronic transitions within the molecule. msu.edu Conjugated π-electron systems, such as the aromatic ring in this compound, absorb UV or visible light, promoting electrons to higher energy orbitals. msu.edu The presence of chromophores like the nitro group and the aromatic ring leads to characteristic absorption bands. researchgate.net The absorption spectrum can be influenced by the solvent and the pH of the solution.
Table 2: Expected IR Absorption Frequencies and UV-Visible Absorption for this compound
| Spectroscopic Technique | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
| Infrared (IR) | Amide N-H Stretch | 3400 - 3200 |
| Aromatic C-H Stretch | 3100 - 3000 | |
| Amide C=O Stretch | ~1680 - 1640 | |
| Nitro N-O Asymmetric Stretch | ~1550 - 1500 | |
| Aromatic C=C Stretch | ~1600 - 1450 | |
| Nitro N-O Symmetric Stretch | ~1350 - 1300 | |
| UV-Visible | π → π* and n → π* transitions | 200 - 400 |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. It is often coupled with liquid chromatography (LC-MS/MS) for enhanced separation and identification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govthermofisher.com This is particularly useful for analyzing complex mixtures and identifying impurities. lcms.cz The sample is first separated by the LC system, and then the eluted components are ionized and detected by the mass spectrometer. usda.gov
Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used in LC-MS that is well-suited for polar molecules like this compound. uvic.ca It allows for the detection of molecular ions with minimal fragmentation, providing clear molecular weight information. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information based on the fragmentation pattern. uvic.ca High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental composition. nih.gov
Photoluminescence Spectroscopy
Photoluminescence (PL) Spectroscopy is a technique that investigates the light emitted by a substance after it has absorbed photons. nih.gov This method can provide insights into the electronic structure and excited-state properties of this compound. anufrievroman.com Upon excitation with a suitable wavelength of light, the molecule is promoted to an excited electronic state. As it relaxes back to the ground state, it can emit photons, and the spectrum of this emitted light is measured. anufrievroman.com The intensity and wavelength of the photoluminescence can be influenced by the molecular structure and its environment. researchgate.net For some nitroaromatic compounds, luminescence quenching can be observed. researchgate.net
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.gov The purity of N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide, a derivative of this compound, has been successfully determined using HPLC. google.comjustia.com
Different modes of HPLC can be utilized depending on the polarity of the analytes:
Reversed-Phase Liquid Chromatography (RPLC): This is the most common mode of HPLC, where a nonpolar stationary phase is used with a polar mobile phase. It is suitable for separating compounds of moderate to low polarity.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to RPLC and is particularly useful for separating highly polar compounds. researchgate.netchromatographyonline.com It uses a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent. chromatographyonline.com Combining RPLC and HILIC can provide a more comprehensive analysis of complex samples. nih.govmdpi.com
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It can be a complementary technique to HPLC for purity assessment. nih.gov
Table 3: Chromatographic Methods for the Analysis of this compound and Related Compounds
| Technique | Stationary Phase Type | Mobile Phase Characteristics | Application |
| HPLC (RPLC) | Nonpolar (e.g., C18) | Polar (e.g., water/methanol (B129727) or water/acetonitrile mixtures) google.com | Purity assessment, separation from nonpolar impurities. |
| HILIC | Polar (e.g., silica, amide) | High organic content with a small amount of aqueous buffer | Separation of polar compounds and potential impurities. researchgate.net |
| CE | N/A (separation in a capillary) | Aqueous or non-aqueous buffer | High-efficiency separation, complementary to HPLC. |
Electrochemical Characterization Methods
Electrochemical methods can be used to study the redox properties of this compound.
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for probing the electrochemical properties of materials and their interfaces. gamry.comgamry.com It involves applying a small amplitude AC potential perturbation to an electrochemical cell and measuring the resulting current response over a range of frequencies. gamry.com The data is often presented as a Nyquist plot. EIS can provide information on charge transfer resistance, diffusion processes, and capacitance. jecst.org For nitroaromatic compounds, electrochemistry can be used to simulate their reductive metabolism. nih.gov Studies have shown that EIS is a valuable tool for analyzing kinetic parameters in enzymatic reactions and can be applied to various biochemical and biotechnological research. nih.gov
Surface Analysis and Morphological Characterization (e.g., N2 Adsorption/Desorption, DLS, SEM, Electron Microscopy)
The comprehensive characterization of a chemical compound's surface and morphology is crucial for understanding its physical properties and potential applications. Techniques such as nitrogen (N₂) adsorption/desorption, dynamic light scattering (DLS), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) provide invaluable insights into the surface area, porosity, particle size distribution, and surface morphology of materials. While specific experimental data on the surface and morphological characterization of this compound is not extensively available in publicly accessible literature, studies on closely related isophthalamide (B1672271) derivatives demonstrate the application and utility of these advanced analytical techniques.
Nitrogen (N₂) Adsorption/Desorption
Nitrogen adsorption/desorption analysis is a standard method for determining the specific surface area and pore size distribution of a solid material. This technique relies on the physisorption of nitrogen gas onto the surface of the material at cryogenic temperatures. By measuring the amount of nitrogen adsorbed at various partial pressures, an adsorption-desorption isotherm is generated. The Brunauer-Emmett-Teller (BET) theory is commonly applied to calculate the specific surface area from this data.
Although no specific N₂ adsorption/desorption data for this compound has been found in the reviewed literature, this analysis would be instrumental in characterizing its solid-state properties. For a crystalline powder of this compound, this technique could reveal information about its external surface area and any potential porosity, which could influence its dissolution rate and interaction with other substances.
Dynamic Light Scattering (DLS)
Dynamic light scattering is a non-invasive technique used to measure the size distribution of small particles in a suspension or solution. It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. The Stokes-Einstein equation is then used to relate these fluctuations to the hydrodynamic diameter of the particles.
For this compound, DLS analysis would be particularly relevant if the compound is formulated into nanoparticles or used in a suspension. It would provide critical data on the average particle size and the polydispersity index (PDI), which indicates the breadth of the particle size distribution. Such information is vital for quality control and for understanding the stability and bioavailability of particulate systems. However, specific DLS data for this compound is not available in the surveyed literature.
Scanning Electron Microscopy (SEM) and Electron Microscopy
Scanning electron microscopy and other electron microscopy techniques, such as transmission electron microscopy (TEM), are powerful tools for visualizing the surface topography and morphology of solid materials at high magnification. SEM provides detailed three-dimensional-like images of the sample's surface, while TEM allows for the observation of the internal structure.
While specific SEM or TEM studies on this compound are not readily found, research on related isophthalamide derivatives highlights the capability of these techniques. For instance, studies on certain isophthalamide derivatives have shown their ability to self-assemble into well-defined organic nanotubes. rsc.orgrsc.org SEM and TEM analyses were crucial in confirming the tubular morphology of these self-assembled structures. rsc.org
In one such study, SEM images clearly revealed the tubular nature of the assemblies, with some showing open-ended features and hexagonal cross-sections. rsc.org TEM images further confirmed the hollow structures of these nanotubes. rsc.org This demonstrates that if this compound were to form specific crystalline habits or self-assembled structures, SEM and TEM would be indispensable for their morphological characterization.
Table 1: Morphological Characterization of Isophthalamide Derivative Nanotubes
| Analytical Technique | Observed Feature | Description | Reference(s) |
| Scanning Electron Microscopy (SEM) | Tubular Structures | Images showed bundled tubes with open-ended features, indicating a hollow nature. Some derivatives formed nanotubes with hexagonal cross-sections. | rsc.org |
| Transmission Electron Microscopy (TEM) | Hollow Nanotubes | Confirmed the hollow internal structure of the self-assembled nanotubes. | rsc.orgrsc.org |
| High-Resolution TEM | Hollow Nature | Provided detailed images supporting the hollow structure of the nanotubes. | rsc.org |
Computational and Theoretical Chemistry Studies of 2 Nitroisophthalamide
Quantum Chemical Calculations
Quantum chemical calculations offer a detailed view of the electronic structure of molecules, which is fundamental to understanding their properties and reactivity. wikipedia.org These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org Its popularity stems from a favorable balance between computational cost and accuracy, making it applicable to a wide range of chemical systems. nih.gov
In the context of 2-Nitroisophthalamide, DFT calculations have been employed to study the structural, energetic, and electronic properties of its derivatives designed as receptors for oxoanions. nih.gov One study investigated a series of nitroisophthalamide-based amide receptors and their complexes with various oxoanions using the B3LYP/6-31G(d,p) level of theory. nih.gov The research revealed that these receptors can form stable complexes with oxoanions through hydrogen and halogen bonding, indicating their potential use in oxoanion sensing applications. nih.gov The calculations demonstrated that the electronic properties of these receptors are modified upon complexation. nih.gov
DFT methods are also crucial for understanding reaction mechanisms and predicting reactive sites. mdpi.com For instance, DFT can be integrated with molecular dynamics simulations to analyze interactions between molecules. mdpi.com
Table 1: DFT Study on Oxoanion Complexation by this compound Derivatives
| Receptor | Interacting Oxoanions | Type of Interaction | Key Finding |
|---|---|---|---|
| di(benzyl)-nitroisophthalamide (R1) | C₂H₃O₂⁻, C₇H₅O₂⁻, NO₃⁻, H₂PO₄⁻, ClO₄⁻ | Hydrogen bonds | Forms stable complexes. nih.gov |
| di(hexafluoro)-nitroisophthalamide (R2) | C₂H₃O₂⁻, C₇H₅O₂⁻, NO₃⁻, H₂PO₄⁻, ClO₄⁻ | Hydrogen and halogen bonds | Forms stable complexes. nih.gov |
| di(chloro-,tetrafluoro)-nitroisophthalamide (R3) | C₂H₃O₂⁻, C₇H₅O₂⁻, NO₃⁻, H₂PO₄⁻, ClO₄⁻ | Hydrogen and halogen bonds | Forms stable complexes. nih.gov |
| di(hexachloro)-nitroisophthalamide (R4) | C₂H₃O₂⁻, C₇H₅O₂⁻, NO₃⁻, H₂PO₄⁻, ClO₄⁻ | Hydrogen and halogen bonds | Forms stable complexes. nih.gov |
| di(fluoro-,tetrachloro)-nitroisophthalamide (R5) | C₂H₃O₂⁻, C₇H₅O₂⁻, NO₃⁻, H₂PO₄⁻, ClO₄⁻ | Hydrogen and halogen bonds | Forms stable complexes. nih.gov |
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. ictp.it These methods, while often more computationally intensive than DFT, can provide highly accurate results. arxiv.org
Research on related molecular systems highlights the utility of ab initio calculations in conformational analysis. mdpi.com For example, state-of-the-art quantum-chemical methods have been used to compute the structures of various iminium ions, providing insights into their conformational preferences. ethz.ch These calculations can help rationalize the observed solid-state structures and understand the factors governing molecular conformation. mdpi.com In the study of a phototropin model, ab initio calculations were used to characterize the electronic properties of flavin mononucleotide-related compounds in different states, proposing a mechanism for the light-induced reaction. nih.gov While direct ab initio studies on this compound are not extensively documented in the provided results, the principles and applications seen in similar systems are highly relevant. For instance, ab initio calculations are valuable for estimating the energies of different molecular states and understanding reaction mechanisms. nih.gov
Density Functional Theory (DFT) Applications
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations compute the trajectories of atoms and molecules over time, providing insights into the dynamic behavior and conformational landscape of a system. uiuc.edu This technique is particularly useful for studying large and complex systems. uiuc.edu
Conformational analysis is crucial for understanding the relationship between a molecule's three-dimensional structure and its properties. mdpi.com For derivatives of this compound, MD simulations can reveal the preferred conformations and the flexibility of the molecule. A preliminary conformational analysis of a functionalized 5-nitro-isophthalamide macrocycle was carried out in the gas phase, and MD simulations were performed to understand its rotary dynamics. scispace.com Such simulations can elucidate how factors like solvent and anion binding influence the conformational behavior of the molecule. scispace.com
In broader contexts, MD simulations have been used to study various molecular systems, from pure organic liquids like nitrobenzene (B124822) to complex biomolecules. nih.govmdpi.com These studies provide detailed information on thermodynamic and dynamic properties, as well as solvation mechanisms. nih.gov
Prediction of Reactivity and Reaction Pathways
Understanding and predicting chemical reactivity is a primary goal in chemistry. scienceopen.com Computational methods play a significant role in this endeavor by allowing for the exploration of potential energy surfaces and the identification of likely reaction pathways. scienceopen.commonash.edu
Quantum chemical calculations are instrumental in predicting reactivity. scienceopen.com By solving the Schrödinger equation for electron motion under various approximations, it is possible to predict the movement of atoms during a chemical reaction. scienceopen.com Techniques based on Density Functional Theory (DFT) are commonly used to calculate the potential energy surface for systems containing several hundred atoms. scienceopen.com The development of machine learning models, such as the Δ²-learning model, has further enhanced the ability to predict high-level activation energies from low-level calculations, accelerating the characterization of chemical reactions. rsc.org
The prediction of reaction pathways involves mapping the series of steps that transform reactants into products. monash.edu This is crucial for optimizing reaction conditions and minimizing waste. monash.edu Databases like the KEGG REACTION database classify reactions based on chemical structure transformation patterns, aiding in the systematic understanding of reaction mechanisms. genome.jp Recent advancements in machine learning have led to models like Reactron, which can predict reaction outcomes by integrating electron movements, thereby providing detailed mechanistic insights. arxiv.org Deep learning approaches are also being developed to predict reaction yields, which is a critical metric for evaluating the efficiency of a synthetic route. nih.gov
Computational Structure-Activity Relationship (SAR) Analysis for this compound Derivatives
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and drug discovery. wikipedia.orggardp.org It establishes a connection between the chemical structure of a molecule and its biological activity. wikipedia.org By identifying which structural features are responsible for a particular biological effect, SAR analysis guides the design of new compounds with improved potency or selectivity. gardp.org
Computational methods have become indispensable for SAR analysis, especially with the large datasets generated by high-throughput screening. uni-bonn.de These methods can identify patterns and build predictive models. collaborativedrug.com For derivatives of this compound, computational SAR analysis could be used to predict their biological activities based on their structural modifications. For example, studies on nitro derivatives of other heterocyclic compounds have shown that the position of the nitro group significantly influences mutagenic activity. nih.gov Such insights can be invaluable for designing safer and more effective compounds.
The process of SAR analysis involves identifying key structural features and correlating them with activity. gardp.org This allows medicinal chemists to make targeted modifications to a lead compound to enhance its desired properties. gardp.org
Supramolecular Chemistry and Solid State Structures of 2 Nitroisophthalamide
Design Principles for 2-Nitroisophthalamide-Based Supramolecular Assemblies
The design of supramolecular structures using this compound is predicated on the predictable and robust nature of its intermolecular interactions, primarily hydrogen bonding, which is enhanced by the presence of the nitro group.
Isophthalamide (B1672271) frameworks are powerful tools in supramolecular chemistry due to the strong and directional nature of the hydrogen bonds between amide groups. researchgate.net The amide N-H group is an effective hydrogen bond donor, while the carbonyl C=O group is an excellent hydrogen bond acceptor. libretexts.org These interactions guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. acs.orgnih.gov The conformation of the isophthalamide unit, described as syn or anti with respect to the orientation of the amide groups, plays a crucial role in determining the final architecture of the assembly. mdpi.com
The electron-withdrawing nitro group on the this compound scaffold makes the amide N-H protons more acidic, creating a highly effective binding site for anions. nih.gov This principle is central to its use in designing receptors for various negatively charged species. The pre-organized cleft of the isophthalamide unit, combined with the enhanced acidity, allows for strong and selective binding of anions through multiple hydrogen bonds.
Computational studies using Density Functional Theory (DFT) have shown that isophthalamide-based receptors can form stable complexes with a range of oxoanions, including dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.gov The binding is an exothermic process driven by hydrogen bond formation. nih.gov Research has demonstrated that amide-based receptors can effectively bind various anions, with selectivity often governed by the geometric and electronic complementarity between the host and the guest anion. researchgate.netresearchgate.net
For instance, molecular capsules containing two calix researchgate.netpyrrole units linked by diamide (B1670390) spacers have shown the ability to bind dihydrogen phosphate and fluoride (B91410) anions. nih.gov The binding stoichiometry and selectivity can be influenced by the concentration of the anions, with dihydrogen phosphate being selectively bound at lower concentrations, while fluoride is preferred at higher concentrations, forming a 1:2 receptor-fluoride complex. nih.gov This behavior highlights the dynamic nature of these systems and the subtle energetic balances that govern anion recognition. The ability to bind anions like chromate, dihydrogen phosphate, and fluoride makes this compound derivatives promising candidates for applications in sensing and separation. researchgate.net
Table 1: Anion Binding Properties of Isophthalamide-Based Receptors
| Anion Guest | Receptor Type | Key Interactions | Observed Stoichiometry (Host:Guest) |
|---|---|---|---|
| Dihydrogen Phosphate (H₂PO₄⁻) | Nitroisophthalamide derivatives | Hydrogen Bonding | 1:1 |
| Fluoride (F⁻) | Calix researchgate.netpyrrole diamide capsule | Hydrogen Bonding | 1:2 |
| Acetate (B1210297) (C₂H₃O₂⁻) | Nitroisophthalamide derivatives | Hydrogen Bonding | 1:1, 1:2 |
| Chloride (Cl⁻) | Nitroisophthalamide macrocycle | Hydrogen Bonding | 1:1 |
Hydrogen Bonding Interactions in Isophthalamide Frameworks
Crystal Engineering and Polymorphism of this compound and its Derivatives
Functionalization of the core this compound molecule allows for the tuning of solid-state arrangement and material properties. uky.edu By introducing different substituents, chemists can systematically modify the intermolecular forces, leading to different crystal packings and, consequently, different physical properties. This approach is fundamental to developing new materials with desired characteristics.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in crystal engineering. nih.gov Different polymorphs of a substance can have distinct properties. For derivatives of this compound, the specific crystallization conditions can influence which polymorphic form is obtained. For example, studies on other aromatic amide systems have shown that different conformations, such as syn/anti or anti/anti, can co-exist or lead to entirely different packing structures, sometimes resulting in the inclusion of solvent molecules within the crystal lattice. mdpi.com Understanding and controlling polymorphism is essential for producing materials with consistent and predictable properties.
Advanced Supramolecular Architectures (e.g., Rotaxanes, Catenanes)
The robust recognition properties of the this compound unit make it an excellent component for constructing advanced supramolecular architectures like rotaxanes and catenanes. supramolecularevans.com Rotaxanes consist of a macrocyclic "wheel" threaded onto a linear "axle" capped with bulky stoppers, while catenanes are composed of two or more interlocked rings. biomach.org
The assembly of these mechanically interlocked molecules often relies on a template effect, where a guest species (like an anion) directs the formation of the interlocked structure around it. A macrocycle containing the this compound moiety can act as the wheel component in a mdpi.comrotaxane. ox.ac.uk Its electron-deficient cavity, ideal for anion binding, can gather the components of the axle, facilitating the final "clipping" or "capping" reaction that forms the rotaxane. ox.ac.ukmolaid.com
Similarly, anion-templated synthesis has been used to create mdpi.comcatenanes where the isophthalamide unit is part of one or both of the interlocked rings. ox.ac.uk The resulting structures can themselves act as sophisticated anion receptors. The development of these complex architectures represents a significant step towards the creation of molecular machines, where the motion of the components relative to each other can be controlled by external stimuli. biomach.orgnih.gov
Crystallographic Analysis and Structure-Property Relationships in the Solid State
X-ray crystallography is an indispensable tool for understanding the precise three-dimensional structure of this compound-based assemblies. molsoft.comnih.gov It provides detailed information on bond lengths, angles, and intermolecular distances, revealing how molecules are arranged in the solid state. rsc.org This structural data is crucial for establishing clear structure-property relationships—the correlation between the molecular arrangement and the material's function. uwa.edu.auin-cosmetics.com
For example, crystallographic analysis of a host-guest complex between a this compound-based receptor and an anion can reveal the specific hydrogen bonds responsible for the recognition event. The N···O distances in the amide-anion interactions provide direct evidence of hydrogen bonding strength. mdpi.com By comparing the crystal structures of a receptor in its free and anion-bound states, researchers can understand the conformational changes required for binding.
In the context of metal-organic frameworks (MOFs) incorporating isophthalamide-based ligands, single-crystal X-ray diffraction can reveal how the framework responds to external stimuli, such as the adsorption of gas molecules. uab.cat The study of structure-property relationships is not limited to static pictures; it extends to understanding dynamic processes and the properties of materials in different states. uct.ac.zatum.de
Table 2: Representative Crystallographic Data for an Isophthalamide Derivative
| Parameter | Value |
|---|---|
| Compound | N,N',N''-triphenyl trimesamide (PMIA model) nih.gov |
| Formula | C₂₇H₂₁N₃O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 16.033 |
| b (Å) | 9.079 |
| c (Å) | 16.598 |
| β (°) | 111.45 |
| Key Feature | Forms a 3D hydrogen-bonded network nih.gov |
Advanced Chemical Transformations and Derivatization Strategies of 2 Nitroisophthalamide
Site-Selective Derivatization of Aromatic Amides
Site-selective derivatization is a powerful tool in synthetic chemistry that allows for the modification of a specific position within a molecule, even in the presence of other reactive sites. nih.gov In the context of 2-nitroisophthalamide, this selectivity is crucial for controlling the final structure and properties of the derived compounds.
The amide groups of this compound are key targets for derivatization. While amides are generally stable functional groups due to resonance, they can undergo various transformations. acs.orgmdpi.com For instance, N,N'-dimethyl-2-nitroisophthalamide has been synthesized by reacting 2-nitroisophthaloyl chloride with a 40% aqueous solution of methylamine. cdnsciencepub.com This reaction demonstrates the derivatization of the amide nitrogen atoms.
Further transformations can be achieved through reactions of the amide carbonyl group. Although direct transformations of amides can be challenging, methods involving in situ activation, such as with trifluoromethanesulfonic anhydride, can facilitate nucleophilic additions to the carbonyl carbon. sioc-journal.cn This approach could potentially be applied to this compound to introduce a variety of substituents.
The aromatic ring itself also offers sites for derivatization, although the directing effects of the existing nitro and amide groups must be considered. The development of catalysts for site-selective C-H functionalization of aromatic compounds opens up possibilities for directly modifying the benzene (B151609) ring of this compound. nih.govrsc.org
Functional Group Interconversions on the this compound Scaffold
Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another, thereby altering the molecule's reactivity and properties. fiveable.menumberanalytics.comimperial.ac.ukyoutube.com The this compound scaffold possesses both nitro and amide functionalities, which are amenable to a range of interconversions.
Reduction of the Nitro Group:
A primary and highly significant transformation is the reduction of the nitro group to an aniline (B41778). This conversion is a cornerstone of synthetic chemistry, as aromatic amines are valuable intermediates for pharmaceuticals, dyes, and other functional materials. sci-hub.st A variety of reagents and catalytic systems have been developed for the chemoselective reduction of nitroarenes, which are crucial to avoid the reduction of other functional groups present in the molecule, such as the amides in this compound.
Common methods for nitro group reduction include:
Catalytic Hydrogenation: Utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel. nih.gov
Metal-Catalyzed Reductions: Using metals such as iron, zinc, or tin in acidic or neutral conditions. sci-hub.stresearchgate.net For example, activated iron generated from Fe/HCl or Zn/FeSO4 has shown high chemoselectivity in reducing nitroarenes while tolerating other functional groups. researchgate.net Iron-based catalysts, in general, are advantageous due to their low cost and low toxicity. sci-hub.st
Transfer Hydrogenation: Employing a hydrogen donor like hydrazine (B178648) in the presence of a catalyst. rsc.org An iron-molybdenum sulfide (B99878) catalyst has been shown to efficiently catalyze the reduction of nitroarenes with hydrazine at mild temperatures. rsc.org
Manganese Catalysis: Air- and moisture-stable manganese catalysts have been developed for the hydrogenation of nitroarenes under relatively mild conditions, showing broad functional group tolerance. nih.govacs.org
The resulting amino-isophthalamide can then serve as a versatile intermediate for further derivatization, such as diazotization followed by substitution, or acylation of the newly formed amino group.
Transformations of the Amide Groups:
The amide groups of this compound can also be interconverted into other functionalities. libretexts.org
Hydrolysis: Amides can be hydrolyzed to carboxylic acids under acidic or basic conditions. libretexts.org In the case of this compound, this would yield 2-nitroisophthalic acid.
Reduction to Amines: A powerful transformation is the reduction of amides to amines using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This would convert the amide groups into the corresponding aminomethyl groups.
Dehydration to Nitriles: Primary amides can be dehydrated to form nitriles using reagents like thionyl chloride (SOCl2) or phosphorus pentoxide (P2O5). libretexts.orgvanderbilt.edu While this compound is a diamide (B1670390), selective dehydration could potentially be achieved under controlled conditions.
C–N and C–C Bond Cleavage: More advanced methods can lead to the cleavage of C–N and C–C bonds in amides, offering novel transformation pathways. chinesechemsoc.org For instance, a direct nitrogenation approach has been described to convert tertiary amides into nitriles using sodium nitrite. chinesechemsoc.org
These interconversions significantly expand the synthetic utility of the this compound scaffold, allowing access to a wide array of derivatives with diverse chemical properties.
Derivatization Strategies for Enhancing Analytical Detection and Separation
In analytical chemistry, derivatization is a key strategy to improve the detection and separation of analytes, particularly for compounds that lack strong chromophores, fluorophores, or are not easily ionizable for mass spectrometry. hta-it.comresearchgate.netnih.govjournalajacr.comwelch-us.comjfda-online.comspectroscopyonline.comnih.gov this compound itself has a nitro group which imparts some UV activity, but its derivatives may require further modification for sensitive detection in complex matrices.
Pre-column and Post-column Derivatization for HPLC:
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of organic compounds. researchgate.net Derivatization for HPLC can be performed either before the sample is injected into the column (pre-column) or after the components have been separated (post-column). welch-us.com The goal is typically to attach a moiety that enhances UV-Visible or fluorescence detection. hta-it.comresearchgate.net
UV-Visible Detection: To enhance UV detection, a chromophore can be introduced. Reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) or benzoyl chloride derivatives can be used to react with amino groups, which could be present on a reduced form of this compound. researchgate.netjournalajacr.com
Fluorescence Detection: For higher sensitivity, a fluorophore can be attached. Common fluorescent labeling reagents include dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride), 9-fluorenylmethyl chloroformate (Fmoc-Cl), and o-phthalaldehyde (B127526) (OPA). researchgate.netjournalajacr.com These reagents typically react with primary amines, making them suitable for derivatizing the aniline product obtained from the reduction of this compound.
Derivatization for Mass Spectrometry (MS):
Derivatization can also be employed to improve the performance of mass spectrometric analysis by enhancing ionization efficiency or providing more informative fragmentation patterns. spectroscopyonline.com For instance, derivatizing a molecule to introduce a permanently charged group can improve its signal in electrospray ionization (ESI) MS.
Improving Separation:
Derivatization can alter the polarity and chromatographic behavior of a molecule, which can be beneficial for improving separation from interfering substances in a complex mixture. jfda-online.comnih.gov For example, by converting a polar analyte into a less polar derivative, its retention in reversed-phase HPLC can be modified.
| Derivatization Goal | Reagent Type | Target Functional Group on Scaffold | Analytical Technique |
| Enhance UV Detection | Benzoyl Chlorides, Dinitrobenzenes | Amino (from reduced nitro group) | HPLC-UV |
| Enhance Fluorescence Detection | Dansyl Chloride, OPA, Fmoc-Cl | Amino (from reduced nitro group) | HPLC-FLD |
| Improve MS Ionization | Quaternary Ammonium Tags | Carboxyl (from hydrolyzed amides) | LC-MS |
| Modify Polarity for Separation | Acylating/Silylating Agents | Amino, Amide | HPLC, GC |
Development of Novel Chemical Probes and Tags from this compound Scaffolds
The structural features of this compound and its derivatives make them promising candidates for the development of novel chemical probes and tags. researchmap.jpscispace.com Chemical probes are molecules used to study biological systems, often by binding to a specific target or responding to a particular environment. qub.ac.uk
Fluorescent Probes:
By incorporating a fluorophore into the this compound scaffold, fluorescent probes can be created. caymanchem.com The design of such probes often involves a donor-acceptor system, where the photophysical properties can be tuned by modifying the electronic nature of the substituents. rsc.org The nitro group itself can act as a fluorescence quencher. Therefore, a common strategy involves designing a probe where the fluorescence is "turned on" upon reaction with an analyte that transforms the nitro group. For example, reduction of the nitro group to an amine can restore fluorescence, providing a basis for detecting reducing agents or specific enzymatic activities.
Polycyclic aromatic compounds are often used as the core of fluorescent labels. nih.govtandfonline.com It is conceivable to attach such aromatic systems to the this compound backbone, for instance, through the amide nitrogens or via the aromatic ring after functionalization.
Photoaffinity Labels and Crosslinking Agents:
The introduction of photoreactive groups, such as phenyl azides or diazirines, onto the this compound scaffold could lead to the development of photoaffinity labels or crosslinking agents. nih.gov These probes are used to identify binding partners of a molecule of interest by forming a covalent bond upon photoactivation.
Scaffolds for Inhibitor Development:
The this compound scaffold has been investigated as a potential core for the development of enzyme inhibitors. researchmap.jp By systematically modifying the substituents on the aromatic ring and the amide groups, libraries of compounds can be generated and screened for inhibitory activity against specific biological targets. The identification of novel chemical scaffolds is a crucial step in drug discovery. frontiersin.org
| Probe/Tag Type | Key Structural Feature | Potential Application |
| Fluorescent Probe | Fluorophore attached to the scaffold | Sensing of specific analytes or ions |
| Photoaffinity Label | Photoreactive group (e.g., phenyl azide) | Identifying protein-ligand interactions |
| Enzyme Inhibitor Scaffold | Varied substituents for SAR studies | Drug discovery, targeting specific enzymes |
| Crosslinking Agent | Two or more reactive groups | Studying protein complexes and interactions |
Emerging Research Directions and Future Outlook for 2 Nitroisophthalamide
Integration with Advanced Materials Science and Functional Materials Development
The rigid and directional hydrogen-bonding capabilities of the isophthalamide (B1672271) unit, modified by the electronic properties of the nitro group, make 2-nitroisophthalamide and its derivatives valuable components in the bottom-up construction of functional materials. wikipedia.org Research is increasingly focused on integrating these molecules into sophisticated architectures, particularly mechanically-interlocked molecules (MIMs) like rotaxanes and catenanes, which are at the forefront of advanced materials development.
A key application area is in the creation of molecular sensors. For instance, a tandfonline.comrotaxane host system was synthesized incorporating a nitro-isophthalamide macrocycle. nih.gov This intricate, interlocked structure creates a unique three-dimensional binding cavity. The anion binding affinity of this rotaxane was investigated, demonstrating its potential as a functional material for selective anion recognition. nih.gov Further studies have reported the synthesis of tandfonline.comrotaxanes where an isophthalamide-based macrocycle, sometimes bearing nitro groups, is interlocked with other components, creating cavities that can encapsulate specific guests like chloride anions. nih.gov The development of these host-guest systems is a significant step towards creating "smart" materials that can respond to chemical stimuli. wikipedia.org
The potential of this compound derivatives in materials science is also evidenced by their commercial availability as building blocks for material synthesis. ambeed.combldpharm.com The development of such materials relies on the principles of molecular self-assembly, where molecules spontaneously form ordered structures, a process in which the isophthalamide motif is a well-established participant. wikipedia.org The future outlook in this area involves designing and synthesizing novel polymers and frameworks from this compound derivatives for applications in electronics, photonics, and separation technologies. birmingham.ac.ukscivisionpub.com
Role in Catalysis and Green Chemistry Methodologies
In the pursuit of sustainable chemical processes, this compound serves as a prime example of a substrate whose transformations are being aligned with the principles of green chemistry. scispace.com The two main areas of focus are the catalytic reduction of its nitro group and the development of greener methods for the formation of its amide bonds.
The selective reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in industrial chemistry, producing vital intermediates for dyes, pharmaceuticals, and polymers. numberanalytics.comrasayanjournal.co.in Traditional methods often use stoichiometric reducing agents that generate significant waste. ucl.ac.uk Modern research emphasizes the use of heterogeneous catalysts which can be easily recovered and reused. The nitro group of this compound and its precursors can be efficiently reduced to an amino group using catalytic hydrogenation. A documented example is the reduction of 5-nitroisophthalamide (B1605356) using a Palladium-on-Carbon (Pd/C) catalyst under a hydrogen atmosphere to produce the corresponding amine. google.com Another advanced catalytic system employs a graphene palladium-carbon catalyst for the hydrogenation of a related precursor, dimethyl 5-nitroisophthalate, as part of a synthetic route to an intermediate for medical imaging agents. google.com The mechanism of catalytic reduction typically involves the adsorption of the nitro compound onto the catalyst surface followed by hydrogen transfer. numberanalytics.comrasayanjournal.co.in
Green chemistry also seeks to improve the atom economy and reduce waste in amide bond formation itself. scispace.comucl.ac.uk Catalytic methods are being developed to replace stoichiometric activating reagents. ucl.ac.uk The synthesis of N-substituted arylamines through the reductive cross-coupling of nitroarenes is an emerging strategy that offers cost and step economy advantages. rsc.org Future research will likely focus on applying novel catalytic systems, potentially derived from waste materials, to the synthesis and transformations of this compound, further enhancing the sustainability of processes involving this compound. mdpi.compitt.edu
Expanding the Scope of Supramolecular Applications
Supramolecular chemistry, which studies the non-covalent interactions between molecules, is arguably the field where the isophthalamide scaffold has seen the most extensive application. wikipedia.org The introduction of a nitro group onto this framework, as in this compound, modulates its electronic properties and enhances its ability to act as a hydrogen-bond donor for anion recognition. tandfonline.com
The electron-withdrawing nitro group increases the acidity of the amide N-H protons, making them more effective at binding anions through hydrogen bonds. This principle has been exploited in the design of numerous anion receptors. tandfonline.comnd.edursc.org Research has shown that isophthalamide derivatives containing electron-withdrawing groups are the most active in facilitating the transmembrane transport of anions, a key function in biological systems and a target for synthetic mimics. tandfonline.com The binding ability of the isophthalamide moiety has been used to construct complex supramolecular architectures, including macrocycles and rotaxanes designed for anion binding. nd.edursc.org
Recent computational studies have provided deep insights into these interactions. A Density Functional Theory (DFT) study investigated the oxoanion complexation ability of several nitroisophthalamide-based receptors. nih.gov The study calculated the structural, energetic, and electronic properties of complexes formed between the receptors and various oxoanions, confirming that stable complexes are formed and that the acetate (B1210297) ion shows the strongest interaction. nih.gov This type of research is crucial for the rational design of new, highly selective anion sensors. nih.gov Another unique application involves the "in situ" formation of bifluoride to trigger the self-assembly of an isophthalamide-based receptor into a stable supramolecular gel. nih.gov
The future in this domain points towards creating more complex and functional supramolecular systems. This includes the development of multi-component assemblies, stimuli-responsive materials, and systems that mimic biological functions, all built upon the reliable recognition properties of the this compound unit. mdpi.comd-nb.info
| Receptor | Guest Anion | Interaction Type | Key Finding |
|---|---|---|---|
| di(benzyl)-nitroisophthalamide (R1) | C₂H₃O₂⁻, C₇H₅O₂⁻, NO₃⁻, H₂PO₄⁻, ClO₄⁻ | Hydrogen Bonds | All receptors form stable complexes. Acetate ion (C₂H₃O₂⁻) consistently shows the strongest complexation interaction. |
| di(hexafluoro)-nitroisophthalamide (R2) | Hydrogen & Halogen Bonds |
Future Computational Chemistry Endeavors and Methodological Advancements
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like this compound, guiding experimental work and accelerating the discovery of new applications. birmingham.ac.uknih.gov Future research will undoubtedly rely on increasingly sophisticated computational methods.
Density Functional Theory (DFT) has been successfully used to elucidate the structural, energetic, and electronic properties of nitroisophthalamide-based anion receptors and their complexes. nih.gov These calculations provide fundamental insights into the nature of the non-covalent interactions (hydrogen and halogen bonds) that govern molecular recognition. nih.gov Computational methods are also vital for studying the reaction mechanisms and energetics of transformations involving nitroaromatic compounds, such as their reduction. nih.govdnu.dp.ua For example, models have been developed to predict the one-electron reduction potentials of nitroaromatic compounds, which correlate with their reduction rates, offering a way to forecast their environmental fate and reactivity. acs.org
For more complex systems, molecular dynamics (MD) simulations are employed. MD simulations were used to investigate the anion binding affinity of a tandfonline.comrotaxane containing a nitro-isophthalamide macrocycle, corroborating experimental findings on its anion recognition behavior. nih.gov Semi-empirical simulations have also been used to show how secondary interactions in rotaxanes can lead to a more pre-organized binding pocket, enhancing anion selectivity. nih.gov
Looking ahead, the field is moving towards large-scale computational screening. By combining crystal structure prediction with property calculations, it's possible to screen large libraries of virtual molecules to identify candidates with superior properties for specific applications, such as organic semiconductors. chemrxiv.org Applying such high-throughput screening methods to derivatives of this compound could rapidly identify new functional materials. chemrxiv.org Furthermore, the development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models will continue to be important for predicting the biological activity and environmental impact of this class of compounds based on their molecular structure. unc.edu
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
